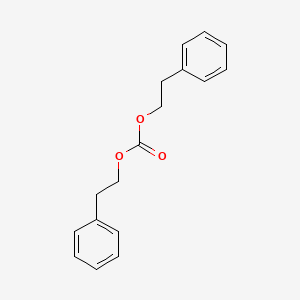
Bis(2-phenylethyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-phenylethyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two phenylethyl groups attached to a carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
Bis(2-phenylethyl) carbonate can be synthesized through the reaction of phenylethyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
2C6H5CH2CH2OH+COCl2→(C6H5CH2CH2)2CO3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer and more environmentally friendly reagents, such as dimethyl carbonate, instead of phosgene. The reaction can be catalyzed by various bases or transition metal catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Bis(2-phenylethyl) carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenylethyl alcohol and carbon dioxide.
Transesterification: It can react with alcohols in the presence of a catalyst to form new carbonates and release phenylethyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield phenylethyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as titanium alkoxides.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products
Hydrolysis: Phenylethyl alcohol, carbon dioxide.
Transesterification: New carbonates, phenylethyl alcohol.
Reduction: Phenylethyl alcohol.
科学研究应用
Bis(2-phenylethyl) carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Materials Science: The compound is utilized in the production of polycarbonates and other advanced materials with desirable mechanical and thermal properties.
Pharmaceuticals: It serves as a building block in the synthesis of drug molecules and prodrugs.
Green Chemistry: The use of this compound in reactions often aligns with the principles of green chemistry, as it can be synthesized using environmentally friendly reagents and processes.
作用机制
The mechanism of action of bis(2-phenylethyl) carbonate in chemical reactions typically involves the nucleophilic attack on the carbonate carbon, leading to the formation of new bonds and the release of phenylethyl alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Diphenyl Carbonate: Similar in structure but with phenyl groups instead of phenylethyl groups.
Dimethyl Carbonate: A simpler carbonate with methyl groups.
Bis(methyl salicyl) Carbonate: An activated carbonate with methyl salicyl groups.
Uniqueness
Bis(2-phenylethyl) carbonate is unique due to the presence of phenylethyl groups, which impart specific reactivity and properties to the compound. This makes it suitable for applications where other carbonates may not be as effective, such as in the synthesis of certain pharmaceuticals and advanced materials.
属性
CAS 编号 |
67879-62-3 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
bis(2-phenylethyl) carbonate |
InChI |
InChI=1S/C17H18O3/c18-17(19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
KPTHKGHRNZMEAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCOC(=O)OCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


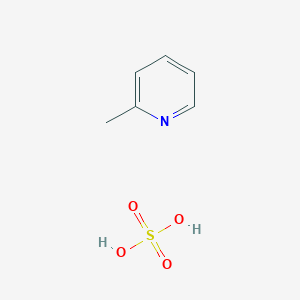
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
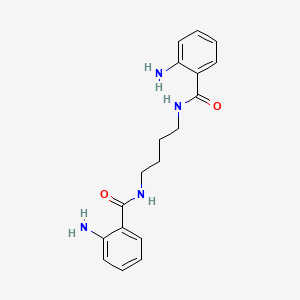
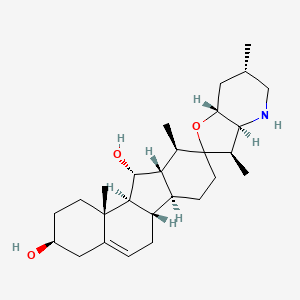
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
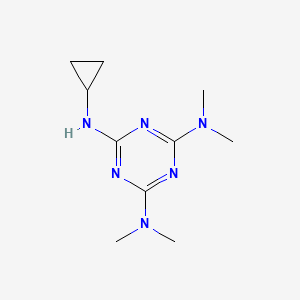
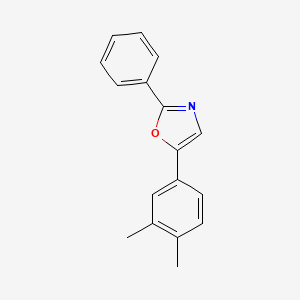
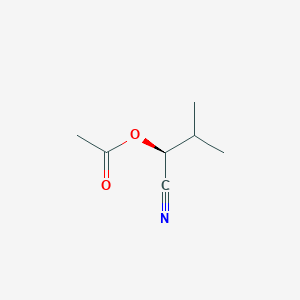

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
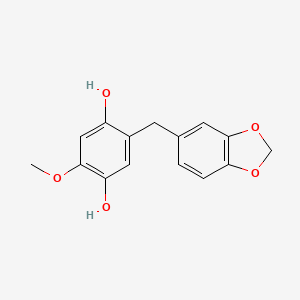
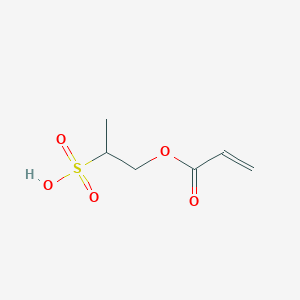
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
